Tetrabutylammonium cyanide

Organic synthesis Phase-transfer catalysis Homogeneous cyanation

Tetrabutylammonium cyanide (TBACN; CAS 10442-39-4) is a quaternary ammonium cyanide salt with molecular formula C₁₇H₃₆N₂ and molecular weight 268.48 g·mol⁻¹. It exists as a pale-yellow to pale-beige hygroscopic crystalline solid with a melting point of 89–92 °C (lit.) and a reported aqueous solubility of 268.5 g/L at 20 °C.

Molecular Formula C17H36N2
Molecular Weight 268.5 g/mol
CAS No. 10442-39-4
Cat. No. B079372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium cyanide
CAS10442-39-4
Synonymstetra-n-butylammonium dodecylsulfate
tetra-n-butylammonium hexafluorophosphate
tetrabutylammonium
tetrabutylammonium azide
tetrabutylammonium bromide
tetrabutylammonium chloride
tetrabutylammonium cyanide
tetrabutylammonium fluoride
tetrabutylammonium hydrogen sulfate
tetrabutylammonium hydroxide
tetrabutylammonium iodide
tetrabutylammonium monophosphate
tetrabutylammonium nitrate
tetrabutylammonium perchlorate
tetrabutylammonium sulfate
tetrabutylammonium sulfate (1:1), sodium salt
Molecular FormulaC17H36N2
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.[C-]#N
InChIInChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1
InChIKeyKRRBFUJMQBDDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Cyanide CAS 10442-39-4: Procurement-Relevant Physicochemical Profile and Compound Class Summary


Tetrabutylammonium cyanide (TBACN; CAS 10442-39-4) is a quaternary ammonium cyanide salt with molecular formula C₁₇H₃₆N₂ and molecular weight 268.48 g·mol⁻¹ . It exists as a pale-yellow to pale-beige hygroscopic crystalline solid with a melting point of 89–92 °C (lit.) and a reported aqueous solubility of 268.5 g/L at 20 °C . The compound belongs to the tetraalkylammonium cyanide class, where the large tetrabutylammonium cation (LogP ~5.10, PSA 23.79 Ų) imparts dual aqueous and organic-phase solubility, enabling its primary roles as a homogeneous-phase cyanide nucleophile source, phase-transfer catalyst, and thioacetate deprotection reagent in organic synthesis .

Why Tetrabutylammonium Cyanide Cannot Be Swapped with Inorganic or Smaller Quaternary Ammonium Cyanide Salts


Tetrabutylammonium cyanide occupies a functionally distinct position among cyanide sources because its single-component, homogeneous solubility in polar organic solvents eliminates the biphasic mass-transport limitations inherent to inorganic alkali metal cyanides such as KCN and NaCN . Its large, lipophilic cation (LogP ~5.1) enables phase-transfer catalysis without requiring additional crown ethers or cryptands, distinguishing it from both inorganic cyanides and smaller quaternary ammonium analogs like tetramethylammonium cyanide [1]. Furthermore, precision conductometric studies reveal that TBACN exhibits solvent-tunable ion-pairing: very slight ion-pairing in DMSO, significant in water, and very strong in tetrahydrofuran—meaning its effective nucleophilicity and reaction kinetics are strongly solvent-dependent in ways that cannot be replicated by simple ion-exchange with alternative cyanide salts [2].

Quantitative Differentiation Evidence for Tetrabutylammonium Cyanide: Head-to-Head and Cross-Study Comparative Data


Organic-Phase Solubility Advantage: TBACN vs. Potassium Cyanide and Sodium Cyanide

Tetrabutylammonium cyanide (TBACN) is freely soluble in highly polar organic solvents including acetonitrile, DMF, and dichloromethane, enabling truly homogeneous reaction conditions without phase boundaries . In contrast, potassium cyanide (KCN) is only slightly soluble in acetonitrile and DMF, and sodium cyanide (NaCN) is described as very slightly soluble in DMF and insoluble in DMSO, forcing biphasic or heterogeneous reaction setups . TBACN additionally dissolves in water at 268.5 g/L at 20 °C, providing dual-phase solubility that neither KCN (water ~400 g/L; organic negligible) nor NaCN (water 370–637 g/L; organic very sparse) can match .

Organic synthesis Phase-transfer catalysis Homogeneous cyanation

Thioacetate Deprotection: TBACN-Catalyzed Method Achieves >80% Yield vs. Traditional Strong Acid/Base and KCN Methods

Holmes and Snow (Tetrahedron, 2005) demonstrated that catalytic TBACN (10 mol%) in methanol/chloroform at room temperature deprotects aliphatic thioacetates to free thiols with yields consistently exceeding 80% across a panel of substrates including trityl, benzyl, p-halo-benzyl, phenethyl, phenoxyethyl, and cyclohexylethyl thioacetates [1]. The paper explicitly contrasts this performance with traditional methods using potassium cyanide, strong acids (HCl, H₂SO₄), strong bases (KOH, NH₄OH), and lithium aluminum hydride, which frequently produce significant disulfide side-products and yield mixtures [1]. The TBACN method operates under mild, room-temperature conditions with reduced byproduct formation, and the workup is notably simpler [1].

Self-assembled monolayers Protecting group chemistry Thiol synthesis

Self-Assembled Monolayer Structural Quality: TBACN Enables Well-Ordered c(4×2) Phase vs. Disordered SAMs in Pure Solvent

Ito et al. (Bull. Korean Chem. Soc., 2009) used scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and cyclic voltammetry (CV) to compare octylthioacetate (OTA) SAMs formed on Au(111) in pure solvent versus in a catalytic TBACN solution [1]. In pure solvent, OTA molecules produced disordered SAMs with no long-range periodicity. In contrast, OTA SAMs formed in the TBACN-containing solution exhibited a well-ordered c(4×2) superlattice structure [1]. XPS measurements further showed a stronger chemisorbed S 2p peak at 162 eV for TBACN-formed SAMs, and CV demonstrated a higher electrochemical blocking effect, indicating denser, more defect-free monolayer coverage [1].

Surface chemistry Molecular electronics Nanofabrication

Solvent-Programmable Ion-Pairing Strength: TBACN Provides Tunable Nucleophilicity Unavailable with NaCN or KCN

Precision conductometric measurements reported in the doctoral thesis of MacMillar (Uppsala University, 2006) quantified the ion-pairing behavior of tetrabutylammonium cyanide across three solvents of widely different dielectric constants [1]. The tendency for ion-pair formation was found to be very slight in dimethyl sulfoxide (ε ≈ 46.7), significant in water (ε ≈ 78.4), and very strong in tetrahydrofuran (ε ≈ 7.5) [1]. This solvent-dependent ion-pairing directly modulates the concentration of free, dissociated cyanide nucleophile available for SN2 reactions, meaning that TBACN can effectively behave as a "naked" cyanide source in DMSO or as a contact ion-pair in THF, with correspondingly different kinetic profiles [1].

Physical organic chemistry Reaction mechanism Nucleophilicity

Group Transfer Polymerization Catalyst: TBACN Outperforms Tetrabutylammonium Fluoride Trihydrate for Methyl Acrylate GTP

In a comparative study of group transfer polymerization (GTP) of methyl acrylate in THF, tetrabutylammonium cyanide (Bu₄NCN) and tetrabutylammonium fluoride trihydrate (Bu₄NF·3H₂O) were evaluated as catalysts using 1-methoxy-1-propenyloxytrimethylsilane as initiator [1]. Bu₄NF·3H₂O proved absolutely unsuited as a GTP catalyst because its crystal water destroyed the initiator and active chain ends, and side reactions between initiator and catalyst further depleted both species [1]. By contrast, Bu₄NCN acted as a powerful GTP catalyst leading to complete monomer conversion, with reaction rates easily controllable by catalyst concentration; only a minor competing anionic polymerization pathway was noted [1].

Polymer chemistry Controlled polymerization Acrylic polymers

High-Value Application Scenarios for Tetrabutylammonium Cyanide Driven by Quantitative Differentiation Evidence


Fabrication of Well-Ordered Thiol Self-Assembled Monolayers on Gold for Molecular Electronics

When preparing thiol-terminated SAMs from thioacetyl-protected precursors, TBACN serves as the catalytic deprotection reagent that in situ generates the free thiol and simultaneously promotes ordering on the Au(111) surface. Without TBACN, OTA and OPE2-SAc precursors yield only disordered monolayers. With TBACN, well-ordered c(4×2) or (√3×√7)R30° structures with domain sizes exceeding 80–100 nm are routinely obtained, as demonstrated by STM imaging [1][2]. This application leverages both the deprotection yield advantage (>80% free thiol) and the SAM-ordering effect, making TBACN indispensable for nanofabrication workflows requiring high-quality, low-defect-density monolayers.

Catalytic Thioacetate Deprotection for Thiol-Functionalized Linker Synthesis

For synthesizing thiol-terminated organic linkers used in surface functionalization, nanoparticle conjugation, or biosensor construction, TBACN (10 mol%) in MeOH/CHCl₃ at room temperature cleanly converts aliphatic thioacetates to free thiols in >80% yield with minimal disulfide byproduct formation [3]. The direct comparator evidence shows this method is superior to traditional KCN catalysis and far milder than strong acid/base protocols that degrade multifunctional substrates. Procurement should prioritize TBACN for any laboratory synthesizing thiol-building blocks from stable thioacetyl-protected precursors.

Anhydrous Homogeneous Cyanation and Nucleophilic Substitution in Aprotic Organic Solvents

In synthetic sequences requiring cyanide delivery in acetonitrile, DMF, or dichloromethane under rigorously anhydrous conditions, TBACN is the cyanide source of choice because it dissolves to form homogeneous, single-phase solutions without the need for crown ethers, cryptands, or phase-transfer auxiliary agents . Inorganic cyanides (KCN, NaCN) are only slightly soluble or practically insoluble in these solvents, forcing heterogeneous reaction conditions that compromise kinetics and reproducibility. The LogP of ~5.1 for the tetrabutylammonium cation further supports efficient phase-transfer of cyanide from aqueous to organic phases in biphasic cyanation protocols.

Mechanistic Studies of SN2 Reactions Using Isotope Effects with a Well-Characterized Ion-Pairing Profile

TBACN is the preferred cyanide source for determining nucleophile carbon kinetic isotope effects (¹¹C/¹⁴C KIEs) and secondary α-deuterium KIEs in SN2 transition-state structure studies, as reported for reactions with ethyl iodide, bromide, chloride, and tosylate in anhydrous DMSO at 20 °C [4]. Its ion-pairing behavior has been independently quantified across DMSO (very slight), water (significant), and THF (very strong), enabling researchers to select solvent conditions that deliver the desired concentration of free dissociated cyanide nucleophile [5]. This level of mechanistic control is not available with inorganic cyanide salts, which cannot access the full solvent polarity range.

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